Phenylacetylrinvanil
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Overview
Description
Phenylacetylrinvanil, also known as IDN-5890, is a synthetic analogue of capsaicin. It acts as a potent and selective agonist for the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound has slightly lower potency than resiniferatoxin but is still around 300 times more potent than capsaicin . This compound is an amide of vanillylamine and ricinoleic acid, with the hydroxyl group on ricinoleic acid esterified with phenylacetic acid .
Preparation Methods
The synthesis of phenylacetylrinvanil involves a chemoenzymatic approach. The process starts with the quantitative synthesis of methyl ricinoleate by castor oil methanolysis. Two alternative routes are possible:
Chemical Reactions Analysis
Phenylacetylrinvanil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl and vanillylamine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Phenylacetylrinvanil has several scientific research applications:
Mechanism of Action
Phenylacetylrinvanil exerts its effects by acting as a potent and selective agonist for the TRPV1 receptor. The TRPV1 receptor is a vanilloid receptor highly expressed in sensory neurons. Activation of this receptor by this compound leads to the release of neurotransmitters from peripheral and central nerve terminals, inducing pain and neurogenic inflammation . This mechanism is similar to that of capsaicin but with significantly higher potency.
Comparison with Similar Compounds
Phenylacetylrinvanil is compared with other similar compounds, such as:
Capsaicin: This compound is around 300 times more potent than capsaicin.
Resiniferatoxin: While this compound has slightly lower potency than resiniferatoxin, it is still a highly potent TRPV1 agonist.
This compound’s uniqueness lies in its combination of a vanillamide TRPV1 agonist with a non-polyunsaturated fatty acid-derived cannabinoid CB2 receptor-selective ligand, providing a distinct profile of activity .
Properties
Molecular Formula |
C34H49NO4 |
---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
(Z,12R)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide |
InChI |
InChI=1S/C34H49NO4/c1-3-4-5-15-20-30(32(37)25-28-18-13-12-14-19-28)21-16-10-8-6-7-9-11-17-22-34(38)35-27-29-23-24-31(36)33(26-29)39-2/h10,12-14,16,18-19,23-24,26,30,36H,3-9,11,15,17,20-22,25,27H2,1-2H3,(H,35,38)/b16-10-/t30-/m1/s1 |
InChI Key |
STBVSPCCKFGBHG-DJVRBGHSSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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